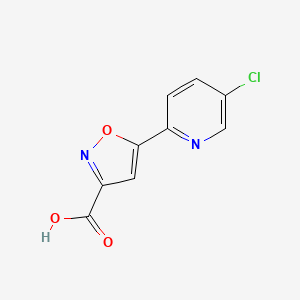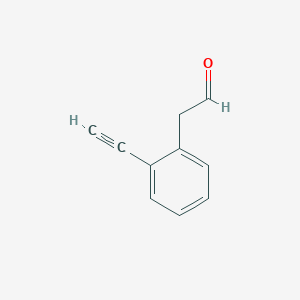
1-(5-Bromo-2-thienyl)cyclopropanemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-thienyl)cyclopropanemethanol is an organic compound with the molecular formula C9H11BrOS It consists of a cyclopropane ring attached to a methanol group, which is further connected to a 5-bromo-2-thienyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-thienyl)cyclopropanemethanol typically involves the following steps:
Bromination of Thiophene: The starting material, thiophene, undergoes bromination to form 5-bromo-2-thiophene.
Cyclopropanation: The 5-bromo-2-thiophene is then subjected to cyclopropanation using a suitable cyclopropane precursor.
Methanol Addition: Finally, the cyclopropane derivative is reacted with methanol under specific conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-thienyl)cyclopropanemethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom, forming a thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiophene derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-thienyl)cyclopropanemethanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-thienyl)cyclopropanemethanol involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-thienyl)cyclopropanemethanol: Similar structure with a chlorine atom instead of bromine.
1-(5-Methyl-2-thienyl)cyclopropanemethanol: Contains a methyl group instead of bromine.
1-(5-Fluoro-2-thienyl)cyclopropanemethanol: Features a fluorine atom in place of bromine.
Uniqueness
1-(5-Bromo-2-thienyl)cyclopropanemethanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atom can participate in specific reactions that other halogens or substituents may not, making this compound valuable for targeted applications.
Propiedades
Fórmula molecular |
C8H9BrOS |
|---|---|
Peso molecular |
233.13 g/mol |
Nombre IUPAC |
[1-(5-bromothiophen-2-yl)cyclopropyl]methanol |
InChI |
InChI=1S/C8H9BrOS/c9-7-2-1-6(11-7)8(5-10)3-4-8/h1-2,10H,3-5H2 |
Clave InChI |
IAYNUXNXZUMGOY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




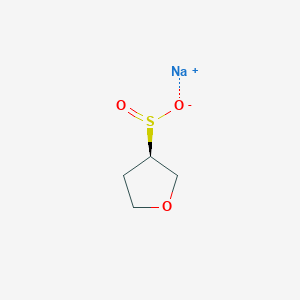
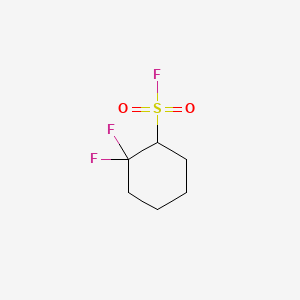
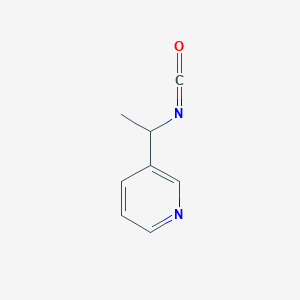

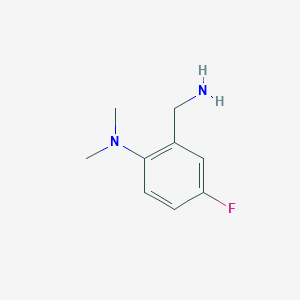
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)

